molecular formula C6H9N3O3 B3384552 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione CAS No. 56075-69-5

6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione

Cat. No.: B3384552
CAS No.: 56075-69-5
M. Wt: 171.15 g/mol
InChI Key: WHHWQAOUPUJKAN-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine derivatives are fundamental to chemical and biological sciences. They form the structural core of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential building blocks of nucleic acids, DNA, and RNA. nih.govresearchgate.net This foundational role in genetics underpins their significance. Beyond their biological importance, the pyrimidine ring is a versatile scaffold in synthetic organic chemistry, allowing for a wide range of chemical modifications. chemicalbook.com This adaptability has made pyrimidine derivatives a privileged structure in medicinal chemistry and drug discovery, with numerous compounds exhibiting a broad spectrum of biological activities. nih.govresearchgate.net These activities include, but are not limited to, anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties. nih.gov The vast number of synthetic methods and reactions available for pyrimidines provides a fertile ground for the development of novel compounds with potential therapeutic applications. nih.gov

Historical Perspectives on the Synthesis and Study of Substituted Pyrimidines

The study of pyrimidines dates back to the 19th century, with early work focusing on derivatives of barbituric acid. nih.gov A significant step in the synthesis of pyrimidines was the Pinner synthesis, developed in 1884, which involved the condensation of ethyl acetoacetate with amidines. nih.gov A common and versatile method for synthesizing the pyrimidine core involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea (B33335), thiourea, or guanidine. nih.gov

The synthesis of 6-aminouracil (B15529) derivatives, a sub-class to which 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione belongs, has been an area of active investigation. A key precursor, 6-aminouracil, can be synthesized through the reaction of urea with cyanoacetic acid. This reaction provides a foundational molecule that can be further modified at various positions on the pyrimidine ring.

A specific method for the synthesis of 1-(β-hydroxyethyl)-6-aminouracil is detailed in a 1975 patent. The process involves reacting 6-aminouracil with a suitable reagent to introduce the 2-hydroxyethyl group at the N1 position of the pyrimidine ring. For instance, one described method involves the reaction of 1-(β-hydroxyethyl)-6-aminouracil in an ethanol solution with an aqueous solution of sodium hydroxide and p-nitrobenzyl bromide, followed by refluxing. nih.gov

Current Research Landscape and Emerging Trends for this compound

Research interest in this compound appears to be primarily driven by its potential pharmacological activities. The aforementioned 1975 patent disclosed that this compound and its derivatives exhibit a strong inhibitory action against adenosine -3', 5' cyclic phosphate (B84403) phosphodiesterase (PDE). chemicalbook.com Phosphodiesterases are enzymes that regulate the cellular levels of cyclic nucleotides, which are crucial second messengers in many signaling pathways. Inhibition of these enzymes can lead to a range of physiological effects.

The patent further highlights several promising pharmacological actions of this compound derivatives, including diuretic, platelet aggregation inhibitory, and bronchodilating effects. chemicalbook.com These findings suggest potential therapeutic applications in cardiovascular and respiratory diseases.

While specific, recent, and in-depth research exclusively focused on this compound is not extensively found in the public domain, the broader class of 6-aminouracil derivatives continues to be a subject of academic investigation for various therapeutic targets. Modern research on related pyrimidine derivatives often involves computational studies, such as molecular docking, to understand their interactions with biological targets and to guide the design of more potent and selective inhibitors. nih.gov The foundational knowledge from earlier studies on compounds like this compound likely informs the ongoing development of new pyrimidine-based therapeutic agents.

Below is a data table summarizing the key synthesis and property information available for this compound.

PropertyInformation
Compound Name This compound
Synonym 1-(β-hydroxyethyl)-6-aminouracil
Reported Synthesis Reaction of 6-aminouracil to introduce a 2-hydroxyethyl group at the N1 position. nih.gov
Reported Pharmacological Action Strong inhibitor of adenosine -3', 5' cyclic phosphate phosphodiesterase. chemicalbook.com
Reported Biological Effects Diuretic, Platelet aggregation inhibitory, Bronchodilating. chemicalbook.com

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound and to explore its applications in contemporary drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-4-3-5(11)8-6(12)9(4)1-2-10/h3,10H,1-2,7H2,(H,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHWQAOUPUJKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354556
Record name STK257527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56075-69-5
Record name STK257527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione

The synthesis of this compound, also known as 1-(β-hydroxyethyl)-6-aminouracil, can be achieved through various established chemical routes. These methods range from traditional multi-step sequences to more modern and efficient one-pot strategies.

The classical and most common approach to synthesizing N1-substituted 6-aminouracils involves a multi-step process. The general synthesis begins with the condensation of a substituted urea (B33335) with an active methylene compound like cyanoacetic acid or its esters.

A foundational method involves the reaction of substituted urea with cyanoacetic ether in the presence of a base such as sodium methoxide in methanol (B129727). juniperpublishers.com This reaction first forms the disodium salt of the aminouracil, which is then neutralized with acid to yield the 6-aminouracil (B15529) core. juniperpublishers.com For the target molecule, a precursor such as N-(2-hydroxyethyl)urea would be required.

Alternatively, the synthesis can start from the readily available 6-aminouracil. The N1-position of the pyrimidine (B1678525) ring can be alkylated using an appropriate alkylating agent. A specific example of this is the synthesis of 1-(β-hydroxyethyl)-6-aminouracil, which is then further reacted. For instance, 1-(β-hydroxyethyl)-6-aminouracil can be treated with reagents like p-nitrobenzyl bromide in an aqueous solution of sodium hydroxide and ethanol to yield N3- and N5-substituted derivatives. google.com The initial synthesis of 6-aminouracil itself is typically achieved by reacting ethyl cyanoacetate (B8463686) with urea in the presence of a base like sodium ethoxide. researchgate.net

Table 1: Representative Multi-Step Synthesis Reactions

Precursors Reagents & Conditions Product Reference

To improve efficiency, reduce waste, and simplify procedures, one-pot multi-component reactions (MCRs) have been developed for the synthesis of complex pyrimidine derivatives from 6-aminouracil precursors. actascientific.com These strategies involve combining three or more reactants in a single vessel to construct complex molecules in a single operation.

While a direct one-pot synthesis of the title compound is not extensively detailed, 6-aminouracil and its derivatives are key building blocks in numerous MCRs to create fused heterocyclic systems. For example, 6-aminouracil can react with various aldehydes and an active methylene compound in a one-pot procedure to yield complex fused systems like pyridopyrimidines. researchgate.netlongdom.org Nano-catalysts, such as nano-MgO, have been employed to facilitate these MCRs in aqueous media, enhancing yields and simplifying the process. rsc.org The reaction of 6-aminouracil, aryl aldehydes, and malononitrile in water under heating with a nano-catalyst is a common strategy to produce tetrahydropyrido[2,3-d]pyrimidines. rsc.org

Table 2: Examples of One-Pot Reactions Utilizing 6-Aminouracil

Reactants Catalyst/Solvent Product Type Reference
6-Aminouracil, Aryl Aldehydes, Malononitrile Nano-MgO / Water Tetrahydropyrido[2,3-d]pyrimidines rsc.org
6-Aminouracil, Aryl Aldehydes, 2-Hydroxynaphthalene-1,4-dione Nano-Zinc Oxide / Water Fused Pyrido[2,3-d]pyrimidines rsc.org
6-Aminouracil, Isatin Derivatives Solvent-free, Microwave-assisted Spiro Pyridodipyrimidines researchgate.net
6-Aminouracil, Arylglyoxal Monohydrates, Thiourea Water Pyrimido[4,5-d]pyrimidinones researchgate.net

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and using energy-efficient methods.

One notable green method is the use of microwave irradiation under solvent-free conditions. The reaction of urea and cyanoacetic acid can be rapidly carried out using microwave assistance to form 6-aminouracil, with the product easily isolated by adding water. guidechem.com Furthermore, many one-pot syntheses are considered green as they reduce the number of steps and purification stages, thus minimizing solvent and energy consumption. actascientific.com The use of water as a reaction medium, often in conjunction with supramolecular catalysts like β-cyclodextrin or recyclable nano-catalysts, represents a significant advancement in the green synthesis of fused pyrimidines from 6-aminouracil. rsc.orgacs.org

Functional Group Transformations and Derivatization

The this compound molecule possesses several reactive sites, including the C6-amino group, the C5-position of the pyrimidine ring, and the pyrimidine ring nitrogens, allowing for a wide range of chemical modifications.

The exocyclic amino group at the C-6 position is a key site for functionalization. It can undergo a variety of reactions to introduce new substituents and build more complex molecular architectures.

Schiff Base Formation: The amino group readily reacts with aromatic aldehydes, such as 4-chlorobenzaldehyde, in the presence of a base like potassium carbonate to form the corresponding Schiff bases (imines). scirp.org

Acylation: The amino group can be acylated. For example, reaction with maleimide in acetic acid can lead to acylation of the 6-amino group through the opening of the maleimide ring. juniperpublishers.com

Diazotization: The amino group can be diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can be coupled with sodium azide to furnish a 6-azidouracil derivative. scirp.org

Azo Coupling: 6-aminouracil derivatives can react with diazonium salts, such as that formed from 4-nitroaniline, to produce vividly colored azo compounds. This reaction introduces an azo linkage at the C-5 position, activated by the C-6 amino group. nih.gov

The pyrimidine ring of 6-aminouracil is electron-rich, making it susceptible to electrophilic substitution and a versatile partner in cyclization reactions to form fused heterocyclic systems.

Electrophilic Substitution at C-5: The C-5 position is activated by the adjacent amino group and readily undergoes electrophilic substitution.

Bromination: Treatment of 6-aminouracil with bromine in acetic acid results in the selective bromination at the C-5 position to yield 6-amino-5-bromouracil. juniperpublishers.comekb.eg

Nitrosation: Reaction with nitrous acid (generated from sodium nitrite) leads to the formation of 6-amino-5-nitrosouracil. nih.gov

Annulation and Cyclization Reactions: 6-aminouracils are excellent precursors for the synthesis of fused bicyclic and tricyclic pyrimidines, which are of significant interest in medicinal chemistry. researchgate.net

Pyridopyrimidine Formation: Reaction with α,β-unsaturated ketones (chalcones) in solvents like DMF or acetic acid leads to the formation of pyrido[2,3-d]pyrimidine derivatives. researchgate.net

Pyrimidopyrimidine Formation: Mannich reactions with formaldehyde and primary amines can afford pyrimido[4,5-d]pyrimidines. researchgate.net Similarly, reaction with ethanolamine and paraformaldehyde yields a tetrahydropyrimido[4,5-d]pyrimidine structure. scirp.org

Thiazolopyrimidine Formation: A one-pot reaction of 6-amino-2-thiouracil with chloroacetic acid and an appropriate aldehyde yields N-(thiazolo[3,2-a]pyrimidin-7-yl)acetamide derivatives. ekb.eg

Table 3: Key Transformations of the 6-Aminouracil Scaffold

Reaction Type Reagents Position(s) Modified Product Type Reference
Bromination Bromine, Acetic Acid C-5 5-Bromo-6-aminouracil juniperpublishers.com
Nitrosation Sodium Nitrite, Acid C-5 5-Nitroso-6-aminouracil nih.gov
Schiff Base Formation Aromatic Aldehydes, K2CO3 C-6 Amino Group 6-Iminouracil scirp.org
Azo Coupling 4-Nitroaniline, NaNO2, HCl C-5 5-(Arylazo)-6-aminouracil nih.gov
Cyclization (Pyridopyrimidine) α,β-Unsaturated Ketones C-5, C-6 Amino Group Pyrido[2,3-d]pyrimidine researchgate.net
Cyclization (Pyrimidopyrimidine) Formaldehyde, Primary Amines C-5, C-6 Amino Group Pyrimido[4,5-d]pyrimidine researchgate.net

Transformations Involving the Hydroxyethyl (B10761427) Moiety

The presence of a primary alcohol in the 1-(2-hydroxyethyl) substituent allows for a range of chemical modifications, converting the compound into various functionalized derivatives. While studies specifically on this compound are limited, research on analogous N-substituted pyrimidinediones provides a clear indication of the potential transformations. Key reactions include esterification, halogenation, and intramolecular cyclization.

Esterification: The hydroxyl group can readily undergo esterification to form various esters. For instance, reactions with acyl chlorides or anhydrides would yield the corresponding alkanoyloxy or benzoyloxy derivatives. A patent for related pyrimidinedione compounds describes the formation of acetoxy and benzoyloxyethyl groups, indicating that such transformations are standard synthetic procedures for this class of molecules. google.com

Halogenation: The hydroxyl group can be substituted by a halogen, such as bromine. In a study on the closely related 1-(2-hydroxyethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione, treatment with bromine in acetic acid successfully converted the hydroxyethyl group into a bromoethyl group. jst.go.jpscispace.com This reaction transforms the moiety into a reactive alkyl halide, suitable for further nucleophilic substitution reactions.

Intramolecular Cyclization: The hydroxyethyl group can participate in intramolecular reactions with the pyrimidine ring. Research on acyclic nucleoside analogues has shown that the hydroxyl group can undergo a Michael addition to the C(5)=C(6) double bond of the pyrimidinedione ring. nih.gov This reversible cyclization is influenced by reaction conditions, proceeding under both basic (e.g., NaOD, triethylamine) and acidic treatments to form a bicyclic product. nih.gov This transformation is significant as it alters the core structure and stereochemistry of the molecule.

Table 1: Examples of Transformations on N-(2-hydroxyethyl) Pyrimidinedione Analogs
Starting Material AnalogReagents and ConditionsProduct TypeReference
1-(2-hydroxyethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedioneBromine, Acetic Acid1-(2-bromoethyl)-5-bromo-6-bromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione jst.go.jpscispace.com
1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine-2,4-dioneNaOD or Triethylamine or AcidBicyclic Michael Adduct nih.gov
Generic N-(2-hydroxyethyl) pyrimidinedione derivativesAcyl or Benzoyl HalidesN-(2-acetoxyethyl) or N-(2-benzoyloxyethyl) derivatives google.com

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms provides insight into the reactivity of this compound and allows for the prediction of its behavior under various conditions.

Proposed Reaction Mechanisms

The reactivity of this compound is governed by the interplay between the nucleophilic amino group, the enamine-like system of the uracil (B121893) ring, and the functional groups on the N-1 substituent.

Enamine Reactivity: The 6-aminouracil core can be considered a cyclic enamine. This structure exists as a resonance hybrid, which allows for electrophilic attack to occur at two primary sites: the nitrogen of the amino group or, more frequently, the C-5 carbon atom. juniperpublishers.com This dual reactivity is fundamental to many of its reactions, such as condensations with aldehydes or Michael additions with α,β-unsaturated ketones. researchgate.net In reactions with electrophiles like maleimide, the initial attack can occur at the C-5 position, followed by cyclization and acylation involving the 6-amino group. juniperpublishers.com

Intramolecular Michael Addition: The cyclization of the hydroxyethyl moiety onto the pyrimidine ring is proposed to proceed via an intramolecular Michael addition mechanism. nih.gov Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide, which then attacks the electron-deficient C-5 position of the conjugated uracil system. Under acidic conditions, the uracil ring may be protonated, enhancing its electrophilicity and facilitating the attack by the neutral hydroxyl group. nih.gov

Substitution Nucleophilic Aromatic-like (SNAr) Reactions: In related substituted aminopyrimidines, intramolecular SNAr reactions are key mechanistic pathways. For example, if the pyrimidine ring contains a suitable leaving group (like a halogen), a nucleophile from a side chain can displace it to form a new ring. nih.gov Although the title compound lacks a leaving group on the ring, this mechanism is relevant for its potential derivatives. For instance, in related 5-bromo-6-bromomethyl uracils, a proposed SN2' mechanism involves a methoxide anion attacking the methylene group at the 6-position, leading to the simultaneous elimination of the bromide at the 5-position. scispace.com

Kinetic and Thermodynamic Aspects of Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, studies on analogous systems provide qualitative insights into the factors controlling these reactions.

The outcome of reactions involving 6-aminouracil derivatives can be highly dependent on the choice of catalyst, which points to underlying kinetic and thermodynamic controls. For example, in the reaction of 6-aminouracils with α,β-unsaturated ketones to form pyrido[2,3-d]pyrimidines, the use of basic catalysts tends to favor the final oxidized product, whereas acidic conditions often lead to higher yields of the dihydro intermediate. researchgate.net This suggests that the activation barrier for the final oxidation step is lowered under basic conditions, or that the dihydro product is more thermodynamically stable in an acidic medium.

Table 2: Influence of Catalysts on Reaction Products in 6-Aminouracil Systems
ReactantsCatalyst TypeMajor ProductInferred Kinetic/Thermodynamic Control
6-Aminouracil derivative + α,β-Unsaturated KetoneBasic (e.g., Triethylamine)Pyrido[2,3-d]pyrimidine (Oxidized)Kinetic control favoring oxidation
6-Aminouracil derivative + α,β-Unsaturated KetoneAcidic (e.g., Acetic Acid)5,8-Dihydropyrido[2,3-d]pyrimidine (Reduced)Thermodynamic control favoring dihydro product

Furthermore, the intramolecular Michael addition is an equilibrium process, indicating that the thermodynamic stability of the starting material and the bicyclic product are comparable. nih.gov The position of this equilibrium can be shifted by altering conditions such as pH and solvent, which affect the relative Gibbs free energies of the species involved. While quantitative data like rate constants and Gibbs free energy changes have been calculated for simpler processes like the hydration of pyrimidines, similar detailed studies for the more complex transformations of the title compound are yet to be published. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) data for 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione were found in the conducted literature search. Therefore, a detailed spectral analysis and structural assignment based on these techniques cannot be provided.

Detailed experimental ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound are not available in the searched scientific literature.

Information from two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which are essential for unambiguous structural assignment, could not be located for this specific compound.

X-ray Crystallography and Solid-State Structural Analysis

The search did not yield any specific single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal structure, molecular geometry, and intermolecular interactions is not available. While general studies on the crystal packing, hydrogen bonding networks, polymorphism, and co-crystallization of related pyrimidine (B1678525) derivatives exist, this information is not directly applicable to the target compound as per the strict inclusion criteria of this article.

No published single-crystal X-ray diffraction data, including unit cell parameters, space group, and atomic coordinates for this compound, could be found.

Without crystallographic data, a detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding networks, for this compound cannot be presented.

There is no available research on the potential polymorphic forms or co-crystallization behavior of this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and elucidating the structure of this compound. Through high-resolution and tandem techniques, its elemental composition and fragmentation patterns can be precisely mapped.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally identifying this compound by providing its exact mass. The compound's molecular formula is C₆H₉N₃O₃. HRMS can measure the mass of its protonated ion, [M+H]⁺, with very high accuracy (typically within 5 ppm), which allows for the confident determination of its elemental composition, distinguishing it from other isobaric compounds.

The expected monoisotopic mass can be calculated from the masses of the most abundant isotopes of its constituent elements. This theoretical value provides a benchmark for experimental HRMS measurements.

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₆H₉N₃O₃171.0644
Protonated Molecule [M+H]⁺[C₆H₁₀N₃O₃]⁺172.0717

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is employed to probe the compound's structure by inducing fragmentation of a selected precursor ion (typically the protonated molecule, m/z 172.07) and analyzing the resulting product ions. The fragmentation pathway provides a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at the hydroxyethyl (B10761427) side chain and across the pyrimidine ring.

Plausible fragmentation pathways include:

Loss of Water: A neutral loss of H₂O (18.01 Da) from the hydroxyethyl group is a common initial fragmentation step for alcohols.

Side-Chain Cleavage: Scission of the N1-C bond would result in a fragment corresponding to the protonated 6-aminouracil (B15529) ring. Alternatively, cleavage of the C-C bond in the side chain could lead to the loss of a CH₂OH radical.

Ring Fragmentation: Uracil (B121893) and its derivatives are known to undergo characteristic ring cleavages, often involving the sequential loss of small neutral molecules like isocyanic acid (HNCO) and carbon monoxide (CO).

The following table details the predicted major fragment ions.

Predicted m/zProposed Fragment StructureNeutral Loss
154.0611[M+H - H₂O]⁺H₂O
141.0611[M+H - CH₂OH]⁺ (from radical loss)CH₂O
128.0458Protonated 6-aminouracilC₂H₄O
111.0352[M+H - H₂O - HNCO]⁺H₂O, HNCO
85.0291[M+H - H₂O - HNCO - CO]⁺H₂O, HNCO, CO

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups and skeletal structure.

IR Spectroscopy: Particularly sensitive to polar bonds, it is expected to show strong absorptions for the O-H, N-H, and C=O groups.

Raman Spectroscopy: More sensitive to non-polar, symmetric bonds, it is well-suited for observing the C=C bond and skeletal vibrations of the pyrimidine ring. researchgate.netresearchgate.net

The analysis of vibrational spectra for related aminopyrimidine compounds provides a basis for assigning the expected frequencies for this compound. nih.govnih.gov Key expected vibrational modes include N-H stretching of the amino group, two distinct C=O stretching modes for the dione (B5365651) structure, and O-H stretching from the alcohol. nih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H StretchAlcohol (-OH)3200 - 3500 (broad)StrongWeak
N-H Asymmetric StretchAmine (-NH₂)3350 - 3500MediumMedium
N-H Symmetric StretchAmine (-NH₂)3250 - 3400MediumMedium
N-H StretchRing Amide (-NH-)3100 - 3250MediumMedium
C=O Asymmetric StretchRing Dione (C4=O)1700 - 1730StrongMedium
C=O Symmetric StretchRing Dione (C2=O)1650 - 1680StrongMedium
N-H ScissoringAmine (-NH₂)1590 - 1650StrongWeak
C=C StretchPyrimidine Ring1550 - 1620MediumStrong
C-O StretchPrimary Alcohol1000 - 1075StrongWeak

UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Forms

UV-Visible spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of light corresponding to electronic transitions. The aminopyrimidine-2,4-dione core constitutes a conjugated system, which is expected to exhibit characteristic π → π* transitions. The absorption maximum (λmax) for uracil is typically observed around 258 nm. sielc.com The presence of an amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum. nih.gov

This technique is also highly effective for studying the tautomeric equilibria of the compound. Uracil derivatives can exist in several tautomeric forms, primarily the diketo, keto-enol, and amino-imino forms. pnas.orgkuleuven.benih.gov Each tautomer possesses a unique electronic configuration and will therefore have a distinct UV-Vis absorption spectrum. By analyzing the spectrum under different conditions (e.g., varying solvent polarity or pH), the relative populations of these tautomers can be investigated. For instance, the keto-enol equilibrium is known to be sensitive to the environment. pnas.org The diketo form is generally predominant in aqueous solutions, but the presence and stability of other forms can be detected by subtle changes or the appearance of new shoulders in the absorption spectrum. pnas.orgnih.gov

Transition TypeChromophoreExpected λmax Range (nm)Influencing Factors
π → πConjugated pyrimidine ring260 - 280Solvent polarity, pH
n → πCarbonyl groups (C=O)~300 (weak)Often obscured by stronger π → π* band
Tautomer-specific π → π*Keto-enol or Amino-imino formsVariableEquilibrium shift with pH and solvent

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed theoretical and computational studies of the compound “this compound” that aligns with the requested article structure.

The search for quantum chemical calculations (DFT, Ab Initio), including molecular geometry optimization, spectroscopic parameter calculations, frontier molecular orbital analysis (HOMO-LUMO), and molecular dynamics simulations specifically for “this compound” did not yield any dedicated studies.

While computational studies have been conducted on analogous pyrimidine derivatives, the strict requirement to focus solely on “this compound” prevents the inclusion of data from these related but structurally distinct molecules. Presenting findings from other compounds would not be scientifically accurate or adhere to the provided instructions.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time due to the absence of specific research data for this particular compound in the public domain.

Theoretical and Computational Studies

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules like 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione. Methods such as Density Functional Theory (DFT) are widely used to elucidate the chemical nature of pyrimidine (B1678525) derivatives, identifying stable structures and predicting their behavior in chemical reactions. nih.gov

Studies on related aminopyrimidine-2,4-diones reveal key insights into their reactivity. The molecular structure contains several potential reactive sites. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps identify these sites. For similar pyrimidine compounds, negative electrostatic potential (red color on MEP maps) is typically concentrated around the electronegative oxygen atoms of the carbonyl groups, making them centers for electrophilic attack. nih.gov Conversely, positive potential (blue color) is often found over hydrogen atoms of the amino group, indicating these are the most probable sites for nucleophilic attack. nih.gov

The exocyclic amino group at the C6 position is a primary site of nucleophilic reactivity. This allows the compound to participate in various reactions, including condensation and alkylation. For instance, research on 5,6-diaminouracil (B14702) derivatives shows that the reaction of the nucleophilic amino group with electrophiles like phenacyl bromide can proceed through two main pathways depending on the conditions. nih.govmdpi.com

SN2 Alkylation: In the presence of a base, an SN2 reaction is favored, leading to the alkylation of the amino group. nih.gov

Condensation: Under thermal conditions without a base, a condensation reaction is preferred, often resulting in the formation of an imine. nih.govmdpi.com

The pyrimidine ring itself can participate in cyclization reactions. The 6-aminouracil (B15529) core is a common precursor for synthesizing fused heterocyclic systems like pyridopyrimidines through reactions with α,β-unsaturated ketones or other bifunctional electrophiles. nih.govresearchgate.net The mechanism often involves an initial Michael addition of the C5 position of the uracil (B121893) ring to the electrophile, followed by condensation and cyclization involving the amino group. nih.gov The reactivity of the pyrimidine core is influenced by its substituents; electron-donating groups like the amino group generally activate the ring for certain reactions, while electron-withdrawing groups can alter the reaction pathways. mdpi.com

Reactive SitePredicted Type of ReactivityPotential Reaction PathwayGoverning Factors
Exocyclic Amino Group (at C6)NucleophilicAlkylation, Acylation, CondensationPresence of base, temperature, nature of electrophile nih.gov
Carbonyl Oxygen Atoms (at C2, C4)Electrophilic Attack CenterCoordination with Lewis acids, ProtonationAcidity of the medium
Ring Carbon (at C5)Nucleophilic (as part of enamine system)Michael Addition, Electrophilic SubstitutionNature of the electrophile nih.gov
Ring Nitrogen Atoms (at N1, N3)NucleophilicAlkylation, GlycosylationSteric hindrance, deprotonation state
Hydroxyethyl (B10761427) Group (-OH)Nucleophilic / ElectrophilicEsterification, Etherification, OxidationReaction conditions

Tautomerism and Isomerism Studies

Tautomerism is a critical phenomenon in heterocyclic compounds like this compound, as the predominant tautomeric form can significantly influence its chemical properties and biological interactions. The molecule can theoretically exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms (lactam-lactim or keto-enol tautomerism) and between the ring nitrogen and the exocyclic amino group (amino-imino tautomerism).

For the pyrimidine-2,4-dione (uracil) core, the diketo form is overwhelmingly the most stable and predominant tautomer under physiological conditions. However, the presence of the 6-amino group introduces additional possibilities.

Keto-Enol Tautomerism: The carbonyl groups at C2 and C4 can tautomerize to hydroxyl (enol) forms.

Amino-Imino Tautomerism: The amino group at C6 can exist in equilibrium with its imino form.

Computational and experimental studies on analogous compounds, such as 2-amino-3H-pyrimidin-4-one (isocytosine), have shown that the amino-keto form is the most stable tautomer in aqueous solution. researchgate.net Theoretical calculations for isocytosine (B10225) suggest that the imino form is significantly less stable than the amino form. researchgate.net Similarly, extensive studies of 4-hydroxypyrimidine (B43898) derivatives show a strong preference for the keto tautomer (pyrimidin-4-one) in the solid state. nih.govresearchgate.net Ab initio theoretical studies confirm the greater stability of the oxo (keto) forms over the hydroxy (enol) forms for parent hydroxypyrimidines. acs.org

Tautomer TypeDescriptionPredicted Predominant Form for this compoundBasis for Prediction
Lactam-Lactim (Keto-Enol)Equilibrium between the C=O/N-H (lactam) and C-OH/C=N (lactim) forms.Dione (B5365651) (Lactam) formStudies on hydroxypyrimidines show strong preference for keto forms in solid state and solution. nih.govresearchgate.netacs.org
Amino-IminoEquilibrium between the exocyclic C-NH2 (amino) and C=NH (imino) forms.Amino formComputational studies on isocytosine indicate the amino tautomer is more stable than the imino form. researchgate.net

Biochemical and Biophysical Interactions Non Clinical Focus

Molecular Recognition and Binding Studies

The unique structural arrangement of 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione, featuring a pyrimidine-2,4-dione core (a derivative of uracil), a 6-amino group, and a flexible N1-hydroxyethyl substituent, provides multiple points for molecular recognition and interaction with biological macromolecules. These interactions are primarily governed by hydrogen bonding, hydrophobic interactions, and electrostatic forces.

While specific binding studies on this compound with DNA/RNA components are not extensively documented in publicly available literature, the uracil-like core suggests a capacity for hydrogen bonding interactions with complementary nucleic acid bases, such as adenine. The 6-amino group and the carbonyl groups at positions 2 and 4 can act as hydrogen bond donors and acceptors, respectively, mimicking the hydrogen bonding patterns of natural nucleobases. The N1-(2-hydroxyethyl) side chain introduces additional flexibility and a terminal hydroxyl group that can participate in further hydrogen bonding, potentially influencing the stability and specificity of binding.

In the context of amino acid interactions, the functional groups of this compound can form specific non-covalent bonds with amino acid side chains. The pyrimidine (B1678525) ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The amino and carbonyl groups are capable of forming hydrogen bonds with the side chains of polar amino acids such as asparagine, glutamine, serine, and threonine, as well as with the peptide backbone.

Table 1: Potential Non-Covalent Interactions of this compound with Biological Macromolecules

Interacting Moiety of the CompoundPotential Interacting Partner (Macromolecule Component)Type of Interaction
Pyrimidine-2,4-dione RingAromatic Amino Acid Side Chains (e.g., Phe, Tyr, Trp)π-π Stacking
6-Amino GroupAspartate, Glutamate Side Chains; Carbonyl groups of peptide backboneHydrogen Bond (Donor)
Carbonyl Groups (C2=O, C4=O)Asparagine, Glutamine, Arginine, Lysine Side Chains; Amide groups of peptide backboneHydrogen Bond (Acceptor)
N1-(2-hydroxyethyl) GroupVarious polar amino acid side chains; Phosphate (B84403) backbone of nucleic acidsHydrogen Bond (Donor/Acceptor), van der Waals

Derivatives of pyrimidine-2,4-dione are known to act as inhibitors of various enzymes by mimicking the natural substrates or by binding to allosteric sites. While specific in vitro enzyme inhibition studies for this compound are not widely reported, the structural class of N1-substituted 6-aminouracil (B15529) derivatives has been investigated for inhibitory activity against several enzymes.

For instance, substituted 6-anilinouracils have been identified as potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC. nih.gov The mechanism of inhibition often involves the uracil (B121893) moiety binding to the enzyme's active site where the natural dNTP substrate would bind. The substituents on the pyrimidine ring, in this case, the N1-hydroxyethyl group, play a crucial role in determining the specificity and potency of the inhibition by forming additional contacts with the amino acid residues in the binding pocket.

Similarly, other pyrimidine derivatives have been shown to inhibit enzymes such as thymidine (B127349) phosphorylase, where the pyrimidine ring occupies the nucleobase binding site. chemicalbook.com The inhibitory constant (Ki) is a measure of the potency of an inhibitor, with a lower Ki value indicating stronger binding to the enzyme.

Table 2: Examples of Enzyme Inhibition by Structurally Related Pyrimidine-2,4-dione Derivatives (In Vitro)

EnzymeInhibitor ClassObserved IC₅₀ / Kᵢ ValuesReference
DNA Polymerase IIIC (Bacillus subtilis)3-substituted-6-anilinouracilsPotent inhibition observed nih.gov
BRD4/PLK15-arylethylidene-aminopyrimidine-2,4-dionesIC₅₀ values in the low micromolar to nanomolar range nih.gov
Thymidine Phosphorylase6-bridged imidazolyluracil derivativesInhibition in the low micromolar range chemicalbook.com

Role as a Building Block in Complex Biological Systems (e.g., synthetic nucleotides, cofactors analogs)

The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex biological molecules, particularly acyclic nucleoside analogues. google.commdpi.com The N1-(2-hydroxyethyl) group can be chemically modified, for example, by phosphorylation, to generate molecules that can interact with or be incorporated into biological systems.

Synthetic nucleotides and their analogues are crucial tools in molecular biology and drug development. mdpi.comnih.govresearchgate.netnih.gov By using this compound as a starting material, chemists can create novel nucleoside analogues with modified properties, such as increased stability or altered binding affinities for enzymes like polymerases and kinases. These synthetic analogues can be used to probe the mechanisms of DNA and RNA synthesis or to act as chain terminators in viral replication.

Furthermore, the pyrimidine core is a fundamental component of various cofactors. While direct synthesis of cofactor analogues from this specific compound is not extensively documented, its structure provides a scaffold that could be elaborated to create analogues of cofactors like thiamine (B1217682) (Vitamin B1), which contains a pyrimidine moiety.

Investigation of Metabolic Pathways Involving Related Pyrimidine Structures (Excluding human metabolism for therapeutic purposes)

The metabolic fate of pyrimidine structures is a fundamental biochemical process. In various organisms, including bacteria and plants, pyrimidines can be degraded through reductive or oxidative pathways. wikipedia.orgresearchgate.netmdpi.comnih.gov The degradation of uracil, a closely related structure to the core of this compound, typically proceeds through the reductive pathway.

This pathway involves the sequential action of three enzymes: dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase, which convert uracil to β-alanine, ammonia, and carbon dioxide. wikipedia.org In some bacteria, the resulting β-alanine can be further metabolized to acetyl-CoA, allowing the organism to utilize the pyrimidine ring as a carbon and energy source. researchgate.net

The N1-substitution in this compound would likely influence its metabolic processing. The initial steps of degradation would likely involve modification or removal of the N1-(2-hydroxyethyl) group. The ability of microorganisms to degrade a wide range of synthetic compounds, including pesticides that may contain substituted pyrimidine rings, suggests that enzymatic machinery capable of processing such N-alkylated pyrimidines exists in the environment. mdpi.comnih.gov For instance, soil microbes have been shown to degrade various organic pollutants, and the study of these pathways can provide insights into the potential environmental fate of synthetic pyrimidine derivatives. scirp.org In plants, pyrimidine metabolism is tightly regulated and is crucial for normal growth and development, with pathways for both synthesis and degradation being present. mdpi.comresearchgate.net

Table 3: Key Enzymes in the Reductive Pyrimidine Degradation Pathway

EnzymeReaction CatalyzedOrganism(s)
Dihydropyrimidine DehydrogenaseUracil + NADPH + H⁺ → Dihydrouracil (B119008) + NADP⁺Bacteria, Plants, Animals
DihydropyrimidinaseDihydrouracil + H₂O → N-Carbamoyl-β-alanineBacteria, Plants, Animals
β-UreidopropionaseN-Carbamoyl-β-alanine + H₂O → β-alanine + CO₂ + NH₃Bacteria, Plants, Animals

Advanced Materials and Supramolecular Chemistry Applications

Incorporation into Polymeric Systems

The integration of 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione into polymer chains can impart specific functionalities, such as the ability to form reversible crosslinks through hydrogen bonding, leading to materials with tunable mechanical properties and stimuli-responsiveness.

Synthesis of Monomers for Polymerization

While specific literature detailing the synthesis of a polymerizable monomer directly from this compound is not abundant, the general synthesis of 6-aminouracil (B15529) derivatives is well-established and can be adapted for this purpose. A common route involves the condensation of a substituted urea (B33335) with an activated dicarbonyl compound. For instance, the reaction of ethyl cyanoacetate (B8463686) with urea in the presence of a base like sodium ethoxide is a standard method for producing the 6-aminouracil core. chemicalbook.com

To create a monomer suitable for polymerization, the hydroxyl group of this compound can be functionalized with a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety. This can be achieved through standard esterification or etherification reactions. For example, reacting the hydroxyl group with methacryloyl chloride in the presence of a non-nucleophilic base would yield the corresponding methacrylate monomer.

Table 1: Potential Synthetic Routes for a Polymerizable Monomer

Starting MaterialReagentProduct
This compoundMethacryloyl chloride2-(6-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl methacrylate
This compound4-Vinylbenzyl chloride6-amino-1-(2-((4-vinylbenzyl)oxy)ethyl)pyrimidine-2,4(1H,3H)-dione

Functional Polymers with Integrated Pyrimidine (B1678525) Moieties

Polymers incorporating pyrimidine moieties, particularly those capable of forming multiple hydrogen bonds like the related ureidopyrimidinone (UPy) systems, exhibit remarkable properties. These functional polymers often behave as supramolecular polymers, where the polymer chains are held together by non-covalent interactions. This results in materials that can be processed at elevated temperatures (where the hydrogen bonds are disrupted) and exhibit self-healing properties at room temperature.

For example, poly(hydroxyethyl methacrylate) (PHEMA) functionalized with UPy side-groups demonstrates that even in a hydrophilic environment where water can compete for hydrogen bonding sites, the UPy moieties still associate and influence the material's properties. Rheological studies on such systems show that the viscosity and relaxation time increase with higher UPy content, indicating the formation of a transient network.

The amino group on the pyrimidine ring of this compound can also be utilized for post-polymerization modification, allowing for the attachment of other functional molecules or for influencing the polymer's solubility and thermal characteristics.

Supramolecular Assembly and Self-Organization

The ability of this compound to participate in specific and directional hydrogen bonding makes it an excellent candidate for the construction of well-defined supramolecular architectures.

Design of Molecular Recognition Motifs

The core of this compound is a prime example of a molecular recognition motif. The amino group and the adjacent carbonyl group can act as a hydrogen bond donor-acceptor pair, while the other carbonyl group and the ring nitrogen can also participate in hydrogen bonding. This arrangement allows for self-recognition and the formation of predictable hydrogen-bonded networks. dcu.ie

In the crystal structure of the related 6-amino-1,3-dimethyluracil, molecules are linked in a two-dimensional network through N-H···O=C hydrogen bonds, with intermolecular N···O distances of 2.894 Å and 2.904 Å. dcu.ie This demonstrates the strong tendency of the 6-aminouracil core to form well-defined hydrogen-bonded assemblies. The design of supramolecular systems often relies on the pairing of complementary hydrogen bonding motifs. For instance, a polymer bearing the 6-aminouracil moiety could be blended with a polymer containing a complementary binding partner, such as a diaminopyridine, to create a physically crosslinked material through self-assembly.

Table 2: Hydrogen Bonding Capabilities of 6-Aminouracil Core

GroupTypeFunction
-NH₂DonorCan form two hydrogen bonds
C=O (at C2)AcceptorCan accept a hydrogen bond
N-H (at N3)DonorCan form a hydrogen bond
C=O (at C4)AcceptorCan accept a hydrogen bond

Formation of Supramolecular Architectures (e.g., gels, liquid crystals)

The self-assembly of small molecules capable of strong, directional interactions can lead to the formation of extended fibrous networks that immobilize a solvent, resulting in a supramolecular gel. While direct evidence for gel formation by this compound is not prominent in the literature, related systems demonstrate this capability. For example, ureidopyrimidinone-functionalized molecules are known to form robust hydrogels. nih.gov The combination of hydrogen bonding from the pyrimidine core and potentially π-π stacking interactions could drive the self-assembly of this compound derivatives into nanofibers, leading to gelation in appropriate solvents.

The formation of liquid crystalline phases is also plausible. Molecules that possess a rigid, planar core and flexible peripheral chains can self-organize into ordered phases that exhibit fluid-like properties. Guanosine derivatives, which also have a strong tendency for self-assembly through hydrogen bonding, are known to form lyotropic liquid crystals. researchgate.net By attaching appropriate side chains to the this compound core, it is conceivable to design molecules that exhibit liquid crystalline behavior. For instance, esterification of the hydroxyl group with long alkyl chains could promote the formation of smectic or columnar phases. nih.gov

Applications in Sensors and Optoelectronic Materials

Pyrimidine derivatives have shown significant promise in the development of chemical sensors and optoelectronic materials due to their electronic properties and ability to interact with analytes and light.

Polymers containing pyrimidine units have been investigated as fluorescent chemosensors. For example, a poly(azomethine-urethane) based on 2,4-diamino-6-hydroxypyrimidine (B22253) was synthesized and shown to be a selective and sensitive fluorescent probe for the detection of Cu²⁺ ions in aqueous solutions. researchgate.net The interaction of the metal ion with the pyrimidine moiety and other coordinating groups in the polymer leads to a change in the fluorescence emission. Similarly, a uracil-based chemosensor has been developed for the detection of mercury ions. researchgate.net Given these precedents, a polymer incorporating this compound could potentially be designed to act as a sensor for specific metal ions or other analytes through a similar fluorescence turn-on or turn-off mechanism.

In the realm of optoelectronics, pyrimidine derivatives have been utilized as electron-accepting units in the design of emitters for organic light-emitting diodes (OLEDs). A series of green thermally activated delayed fluorescence (TADF) emitters based on a phenoxazine (B87303) donor and a 2-substituted pyrimidine acceptor have been developed, achieving high external quantum efficiencies. nih.gov The electronic properties of the pyrimidine ring can be tuned by modifying its substituents, which in turn affects the optoelectronic properties of the material. The this compound moiety, with its electron-rich amino group, could be incorporated into donor-acceptor molecules to create novel materials for optoelectronic applications.

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Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of pyrimidine (B1678525) derivatives, enabling the separation of the target compound from impurities, starting materials, and other related substances.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile, polar compounds like 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detection parameters. C8 and C18 silica (B1680970) gel columns are frequently used stationary phases for the analysis of pyrimidine derivatives. nih.gov The separation is achieved by carefully balancing the polarity of the mobile phase, which usually consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to achieve optimal separation. nih.gov Detection is most commonly performed using a UV detector, as the pyrimidine ring possesses a strong chromophore. A patent for a similar compound, 1-(β-hydroxyethyl)-6-aminouracil, reports a UV absorption maximum (λmax) at 275 mµ, suggesting this would be an appropriate wavelength for detection. google.com

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or C8, 5 µm, 4.6 x 150 mmSeparation based on hydrophobicity.
Mobile PhasePhosphate Buffer (pH 3-7) : Acetonitrile/MethanolControls retention and selectivity.
Elution ModeIsocratic or GradientOptimizes separation time and resolution.
Flow Rate0.8 - 1.2 mL/minAffects analysis time and column efficiency.
DetectionUV-Vis at ~275 nmQuantification based on light absorbance.
TemperatureAmbient or controlled (e.g., 25-30 °C)Ensures reproducible retention times.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is a polar, non-volatile molecule with active hydrogen atoms on its amino and hydroxyl groups, making it unsuitable for direct GC analysis. semanticscholar.orgresearchgate.net To overcome this limitation, derivatization is required to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens are replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing the hydroxyl and amino groups, thereby increasing volatility. phenomenex.comnih.gov

Acylation: Reagents like ethyl chloroformate can react with the amino and hydroxyl groups to form less polar and more volatile derivatives suitable for GC analysis. semanticscholar.orgresearchgate.net

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as an HP-5 (5% phenyl methylpolysiloxane), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). semanticscholar.orgresearchgate.net

Derivatization MethodReagentTarget Functional Groups
SilylationBSTFA, MSTFA-OH, -NH2, Amide N-H
AcylationEthyl Chloroformate, Acetic Anhydride-OH, -NH2

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. nih.govlibretexts.org

The stationary phase is typically a silica gel plate (Silica Gel 60 F254), which is polar. The mobile phase, or eluent, is a mixture of organic solvents. For pyrimidine derivatives, solvent systems such as ethyl acetate/chloroform or methanol/dichloromethane are commonly used. nih.gov After the plate is developed, the separated spots are visualized. Since the pyrimidine ring is UV-active, spots can be easily seen under a UV lamp at 254 nm. The position of the spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be used for identification when compared to a standard.

Electrophoretic Methods

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), is a high-resolution technique suitable for the analysis of charged or chargeable species like pyrimidine derivatives. researchgate.net

In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The separation is based on differences in the charge-to-size ratio of the analytes. nih.gov The inherent negative charge on the inner wall of the silica capillary at neutral or alkaline pH generates a strong electroosmotic flow (EOF), which drives the bulk solution and all analytes (positive, neutral, and negative) toward the cathode. nih.gov The separation of pyrimidine bases can be optimized by adjusting the pH of the BGE, which alters their degree of ionization. researchgate.net Additives can also be included in the buffer to enhance selectivity; for instance, β-cyclodextrin has been shown to improve the resolution of purine (B94841) and pyrimidine bases. researchgate.net

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer rapid and sensitive quantification without the need for prior separation, provided that interfering substances are absent.

Spectrophotometric Assays: These assays are based on the principle that the pyrimidine ring system absorbs light in the ultraviolet (UV) region. A simple and direct quantification of this compound in a pure solution can be performed by measuring its absorbance at its wavelength of maximum absorption (λmax). For related 6-aminouracil (B15529) derivatives, the λmax is typically around 275 nm. google.com A calibration curve is constructed by plotting absorbance versus a series of known concentrations, and the concentration of an unknown sample is determined from this curve according to the Beer-Lambert law. The effect of pH and solvent on the absorption spectrum should be investigated during method development. bio-rad.comhacettepe.edu.tr

Fluorometric Assays: While many simple pyrimidine bases exhibit very weak native fluorescence, some derivatives can be highly fluorescent. A fluorometric assay for this compound could potentially be developed through two main approaches. The first involves chemical modification or derivatization with a fluorogenic reagent to attach a fluorescent tag to the molecule. The second approach involves using a probe that becomes fluorescent upon binding to the target analyte. For example, certain cyclophanes have been shown to exhibit a significant fluorescence "light-up" effect upon selective binding to pyrimidine nucleotides. bio-rad.com Such methods can offer extremely high sensitivity and selectivity.

Validation of Analytical Methods (Accuracy, Precision, Linearity, Detection Limits)

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Accuracy: This is the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated.

Precision: This expresses the closeness of agreement between a series of measurements from the same sample. It is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory). It is usually expressed as the relative standard deviation (%RSD).

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Detection Limits: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy. phenomenex.com

The following table provides an example of validation results for a hypothetical HPLC method for this compound.

Validation ParameterMethodAcceptance CriteriaExample Result
AccuracySpike-recovery at 3 levels (80%, 100%, 120%)98.0 - 102.0% Recovery100.5% (mean recovery)
Precision (%RSD)Repeatability (n=6)≤ 2.0%0.85%
Intermediate Precision (different day/analyst)≤ 2.0%1.25%
Linearity5 concentrations (1-50 µg/mL)r² ≥ 0.9990.9997
Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)-0.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio (10:1)-0.3 µg/mL

Environmental and Degradation Studies

Photodegradation Pathways and Mechanisms

The breakdown of 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione initiated by light, known as photodegradation, is a key process influencing its environmental persistence. The mechanisms of this degradation are complex and can be influenced by various factors.

Influence of UV Radiation and Photosensitizers

Exposure to ultraviolet (UV) radiation is a primary driver of photodegradation for many organic molecules, including pyrimidine (B1678525) derivatives. For uracil (B121893) and its derivatives, which share the core pyrimidine-2,4-dione structure with the target compound, UV irradiation is known to induce photochemical reactions. cdnsciencepub.comacs.org The energy from UV light can directly excite the molecule, leading to bond cleavage and structural rearrangement.

Identification of Photolytic Products

The identification of photolytic products is crucial for understanding the degradation pathway and assessing the environmental impact of the resulting compounds. For uracil derivatives, UV irradiation in aqueous solutions is known to produce photohydration products, such as 6-hydroxy-hydrouracil, through the addition of a water molecule across the 5,6-double bond. cdnsciencepub.com Another common class of photoproducts are cyclobutane (B1203170) dimers, formed by the [2+2] cycloaddition of two pyrimidine rings. nih.gov

Studies involving the UV photo-irradiation of pyrimidine in ice have led to the formation of uracil and 4(3H)-pyrimidone. nih.govnasa.gov While these findings provide insights into potential transformation products of the pyrimidine ring system, specific photolytic products of this compound have not been detailed in the available scientific literature. Further research is needed to isolate and identify the specific degradants of this compound under various photolytic conditions.

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a fundamental process in the removal of chemical compounds from both aquatic and terrestrial ecosystems. The ability of microbial communities to metabolize this compound is a key determinant of its environmental persistence.

Microbial Degradation Mechanisms

The microbial degradation of pyrimidine derivatives typically follows a reductive pathway, which is the most widespread mechanism in bacteria. nih.govresearchgate.net This pathway involves the initial reduction of the pyrimidine ring, followed by hydrolytic cleavage. For uracil, this process leads to the formation of dihydrouracil (B119008), which is then converted to N-carbamoyl-β-alanine, and subsequently to β-alanine, ammonia, and carbon dioxide. wikipedia.org This pathway allows microorganisms to utilize the nitrogen from the pyrimidine ring for growth. nih.gov

While specific microorganisms capable of degrading this compound have not been identified, the general principles of pyrimidine catabolism suggest that various soil and aquatic bacteria possessing the necessary enzymatic machinery could potentially metabolize this compound. mdpi.com The presence of the 2-hydroxyethyl group at the N1 position and the amino group at the C6 position may influence the rate and pathway of degradation compared to unsubstituted uracil.

Enzyme Systems Involved in Biodegradation

The reductive pathway of pyrimidine degradation is catalyzed by a series of specific enzymes. The key enzymes involved in the breakdown of the uracil ring are:

Dihydropyrimidine (B8664642) Dehydrogenase: This enzyme catalyzes the initial reduction of the pyrimidine ring, converting uracil to dihydrouracil. nih.govmdpi.com

Dihydropyrimidinase: This hydrolase is responsible for the ring opening of dihydrouracil to form N-carbamoyl-β-alanine. nih.govmdpi.com

β-Ureidopropionase: This enzyme catalyzes the final step in the pathway, hydrolyzing N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide. nih.govwikipedia.org

While these enzymes are central to the degradation of the core pyrimidine structure, the metabolism of the 2-hydroxyethyl substituent would likely involve other enzymatic systems, such as oxidoreductases. The specific enzyme systems involved in the complete biodegradation of this compound remain to be elucidated.

Stability Under Various Environmental Conditions (e.g., pH, Temperature)

The stability of this compound under different environmental conditions, such as pH and temperature, is a critical factor in determining its persistence and transport in the environment.

Currently, there is a lack of specific experimental data in the scientific literature detailing the stability of this compound under varying pH and temperature regimes. However, the stability of the core uracil structure is known to be pH-dependent. For instance, the photohydration of uracil is reversible, and the regeneration of uracil from its photohydrate is catalyzed by acid. cdnsciencepub.com This suggests that the stability of this compound and its potential photoproducts could be significantly influenced by the pH of the surrounding medium.

Further research is required to generate empirical data on the hydrolysis rates and thermal degradation of this compound to fully assess its environmental stability.

Future Directions and Research Challenges

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the future utility of 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione. While classical methods for pyrimidine (B1678525) synthesis are well-established, future research will likely focus on innovative approaches that offer improved yields, reduced environmental impact, and greater structural diversity.

One promising avenue is the application of green chemistry principles. This includes the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalyst-free or nanocatalyst-driven reactions. nih.gov For instance, multicomponent reactions (MCRs) under solvent-free conditions or catalyzed by reusable solid acids could offer a more atom-economical and streamlined approach to the synthesis of this and related pyrimidine-diones. nih.gov Microwave-assisted organic synthesis (MAOS) is another area with significant potential, often leading to dramatically reduced reaction times and improved yields. researchgate.net

Furthermore, the exploration of enzymatic and chemoenzymatic strategies could provide highly selective and sustainable pathways to this compound and its analogs. Biocatalysis can offer unparalleled stereoselectivity, a crucial aspect when developing chiral derivatives for specific biological targets.

Design of Advanced Functional Derivatives for Specific Applications

The inherent structural features of this compound make it an excellent starting point for the design of novel functional derivatives. The amino group, the hydroxyethyl (B10761427) side chain, and the pyrimidine ring itself offer multiple sites for chemical modification to tailor the molecule's properties for specific applications.

Future research will likely focus on creating derivatives with enhanced biological activity. For example, by analogy with other pyrimidine derivatives that have shown promise as anticancer agents, modifications to the 6-amino group or the N1-substituent could lead to potent inhibitors of enzymes like dihydrofolate reductase or thymidylate synthetase, which are crucial for DNA biosynthesis. medwinpublishers.com The synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has been shown to yield compounds with significant biological activities, including α-glucosidase inhibition for potential diabetes treatment. nih.gov

Beyond medicinal applications, derivatives could be designed for materials science. The introduction of polymerizable groups on the hydroxyethyl side chain could lead to the development of novel polymers with unique thermal or optical properties. The hydrogen bonding capabilities of the uracil (B121893) moiety could also be exploited in the design of supramolecular assemblies and functional materials. researchgate.net

Deeper Understanding of Molecular Interactions and Mechanisms

A fundamental understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Future research will need to employ a combination of experimental and computational techniques to elucidate these interactions.

Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with target proteins. rsc.org These computational approaches can help identify key amino acid residues involved in binding and guide the design of new derivatives with improved affinity and selectivity. rsc.orgnih.gov For instance, understanding the hydrogen bonding and hydrophobic interactions within the binding pocket of an enzyme can inform the strategic placement of functional groups on the pyrimidine scaffold. nih.gov

Experimental techniques such as X-ray crystallography of ligand-protein complexes will be invaluable for validating computational models and providing a detailed picture of the binding interactions. Furthermore, kinetic studies can help to determine the mechanism of action, for example, by identifying whether a compound acts as a competitive or non-competitive inhibitor of an enzyme. nih.gov

Integration with Emerging Technologies in Chemical Research

The advancement of chemical research is intrinsically linked to the adoption of new technologies. For this compound, leveraging emerging technologies will be key to accelerating discovery and development.

High-throughput screening (HTS) technologies can be employed to rapidly evaluate the biological activity of large libraries of derivatives against a wide range of targets. This can significantly speed up the process of identifying promising lead compounds for drug discovery. The development of novel analytical techniques will also be important for the characterization of new compounds and for studying their metabolic fate in biological systems.

Artificial intelligence (AI) and machine learning are poised to revolutionize chemical research. These tools can be used to predict the properties and activities of virtual compounds, guiding synthetic efforts towards molecules with the highest probability of success. AI can also be used to analyze complex biological data and identify novel drug targets for pyrimidine-dione derivatives.

Sustainable and Eco-Friendly Synthesis and Applications

In an era of increasing environmental awareness, the development of sustainable and eco-friendly chemical processes is a critical research challenge. For this compound, this entails a holistic approach that considers the entire lifecycle of the compound, from its synthesis to its final application and disposal.

Future research in this area will focus on several key aspects:

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the pyrimidine ring and its substituents.

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. nih.gov This includes the use of nanocatalysts and biocatalysts. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts. nih.gov

Biodegradability: For applications where environmental release is a possibility, designing derivatives that are readily biodegradable to prevent long-term environmental persistence.

By embracing these principles, the chemical community can ensure that the future development and application of this compound and its derivatives are both scientifically innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via alkylation of 6-aminopyrimidine precursors. For example, ethyl iodide or cyclopropyl groups can be introduced under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates like 6-amino-1-ethylpyrimidine derivatives . Key characterization techniques include ¹H/¹³C NMR to confirm substitution patterns (e.g., shifts for hydroxyethyl protons at δ ~3.5–4.5 ppm) and LCMS to verify molecular ions (e.g., [M+H]⁺ for intermediates) .

Q. How should researchers handle safety and stability concerns for this compound during synthesis?

  • Methodological Answer : While specific hazard data for this compound is limited, related pyrimidine derivatives require handling in fume hoods with PPE (gloves, lab coats) due to potential irritancy. Stability tests (TGA/DSC) are recommended to assess decomposition temperatures. Storage should be in anhydrous conditions at –20°C to prevent hydrolysis .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer : ¹H NMR is essential for identifying the hydroxyethyl group (–CH₂CH₂OH) and amine protons (δ ~6.5–7.0 ppm). ¹³C NMR confirms carbonyl carbons (C2/C4 at δ ~150–160 ppm) and the hydroxyethyl carbon chain. IR spectroscopy verifies NH₂ (~3300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound when scaling up?

  • Methodological Answer : Yield optimization often involves adjusting stoichiometry (e.g., excess alkylating agents) and reaction time. For example, using Dess-Martin periodinane (DMP) as an oxidant in water improves efficiency (up to 91% yield) compared to ceric ammonium nitrate . Solvent choice (e.g., dry methanol for reductive amination) and pH control (e.g., pH 6 for NaBH₃CN stability) are critical .

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping signals) can be addressed via 2D NMR (COSY, HSQC) to correlate protons and carbons. For example, HSQC can differentiate between NH₂ and OH protons in crowded regions. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, ruling out isobaric impurities .

Q. How can researchers design biological assays to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer : For kinase inhibition studies (e.g., eEF-2K), use fluorescence-based assays with ATP analogs (e.g., ADP-Glo™) to measure enzymatic activity. Include positive controls (known inhibitors) and dose-response curves (IC₅₀ calculations). For DHFR inhibition, spectrophotometric assays monitoring NADPH oxidation at 340 nm are effective .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target enzymes (e.g., eEF-2K). Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. QSAR models can prioritize substituents (e.g., cyclopropyl vs. ethyl groups) based on electronic (Hammett σ) and steric parameters .

Q. How do substituents on the pyrimidine ring influence solubility and bioavailability?

  • Methodological Answer : Hydroxyethyl groups enhance aqueous solubility via hydrogen bonding, while alkyl/aryl substituents increase lipophilicity (logP). Assess solubility via shake-flask method (UV-Vis quantification) and permeability using Caco-2 cell monolayers . For bioavailability, conduct PK/PD studies in rodent models with LC-MS/MS plasma analysis .

Methodological Notes for Experimental Design

  • Contradiction Analysis : If biological activity diverges between analogs (e.g., inactive vs. potent), compare crystallographic data or DFT-calculated electrostatic potentials to identify critical binding interactions .
  • Controls : Include vehicle controls (DMSO) in bioassays and internal standards (e.g., deuterated analogs) in MS workflows to validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.